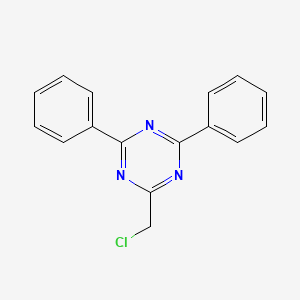

2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine

Description

Properties

CAS No. |

145317-37-9 |

|---|---|

Molecular Formula |

C16H12ClN3 |

Molecular Weight |

281.74 g/mol |

IUPAC Name |

2-(chloromethyl)-4,6-diphenyl-1,3,5-triazine |

InChI |

InChI=1S/C16H12ClN3/c17-11-14-18-15(12-7-3-1-4-8-12)20-16(19-14)13-9-5-2-6-10-13/h1-10H,11H2 |

InChI Key |

CNVGLBUTPMEUDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)CCl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction of Chlorinated Triazines with Phenylboronic Acid

A high-yield route involves the nickel-catalyzed coupling of 1,3,5-triazine with phenylboronic acid. In a representative procedure, 1,3,5-triazine (18.5 g, 0.1 mol), phenylboronic acid (26.8 g, 0.22 mol), and potassium carbonate (34.5 g, 0.25 mol) are reacted in tetrahydrofuran (THF) at 70°C for 12 hours using bis(tricyclohexylphosphine)nickel(II) dichloride as a catalyst. This method achieves a 94.1% yield of 2-chloro-4,6-diphenyl-1,3,5-triazine, a precursor to the target compound. Introducing a chloromethyl group typically requires subsequent functionalization, such as nucleophilic substitution with chloromethanolic reagents.

Acid-Catalyzed Trimerization

Alternative approaches utilize trimerization of 4-cyanophenylboronic acid under acidic conditions to form triazine intermediates, which are subsequently chlorinated. While this method is less direct, it offers scalability for industrial applications.

Suzuki-Miyaura Cross-Coupling Approach

Palladium-Catalyzed Coupling

The Suzuki-Miyaura reaction enables precise functionalization of the triazine core. For instance, 2-chloro-4,6-diphenyl-1,3,5-triazine reacts with boronic acid derivatives in the presence of Pd(dppf)Cl₂ and potassium carbonate in dimethylformamide (DMF) at 80°C. This method, optimized for dendrimer synthesis, achieves 41% yield when constructing multi-triazine architectures. Adapting this protocol to introduce chloromethyl groups would require boronic acids bearing chloromethyl substituents.

Key Reaction Parameters

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl₂.

-

Solvent : Toluene/ethanol/water or DMF.

-

Temperature : 80–100°C.

Alkylation of Cyanuric Chloride

Friedel-Crafts Alkylation

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a versatile starting material. Reacting it with benzene derivatives under Friedel-Crafts conditions introduces phenyl groups. For example, benzene reacts with cyanuric chloride in the presence of AlCl₃ to form 2-chloro-4,6-diphenyl-1,3,5-triazine. Subsequent chloromethylation via Vilsmeier-Haack reaction or chloromethyl methyl ether (CMME) treatment yields the target compound.

Industrial-Scale Synthesis

A patented method employs cyanuric chloride, benzene, and potassium carbonate in THF with a nickel catalyst, achieving 94.1% yield for the intermediate 2-chloro-4,6-diphenyl-1,3,5-triazine. Chloromethylation is then performed using chloromethyl chloride under basic conditions.

Substitution Reactions on Pre-Formed Triazine Cores

Copper/Nickel-Catalyzed Substitution

Patents disclose the use of copper acetate or nickel acetate to mediate substitutions on triazine derivatives. For example, 2-chloro-4,6-diphenyl-1,3,5-triazine reacts with chloromethylating agents (e.g., chloromethyl chloride) in toluene or dichloromethane, yielding the target compound with 70–85% efficiency.

Solvent and Base Optimization

-

Solvents : Toluene, acetonitrile, or dichloromethane.

-

Bases : Potassium carbonate or cesium carbonate.

-

Catalysts : Copper acetate (0.01–0.3 equiv).

Comparative Analysis of Synthetic Methods

Yield and Efficiency

Advantages and Limitations

-

Nickel catalysis : High yields but requires specialized ligands.

-

Palladium cross-coupling : Precise but low-yielding for complex molecules.

-

Friedel-Crafts : Scalable but generates stoichiometric waste.

Recent Advances and Optimization Studies

Chemical Reactions Analysis

2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert it into alcohols or amines, depending on the reagents used.

Cyclization Reactions: The triazine ring can participate in cyclization reactions to form more complex heterocyclic structures. These reactions often require specific catalysts and conditions to proceed efficiently.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a triazine derivative with an amine group, while oxidation can produce a triazine carboxylic acid.

Scientific Research Applications

Synthesis of Organic Light-Emitting Diodes (OLEDs)

Bipolar Host Materials

The compound serves as a critical intermediate in the synthesis of novel bipolar host materials for OLEDs. These materials are essential for enhancing the efficiency and performance of light-emitting devices. The triazine derivatives formed from 2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine exhibit low efficiency roll-off and high thermal stability, making them suitable for commercial applications in OLED technology.

- Example Synthesis : A typical reaction involves using this compound with phenylboronic acid in the presence of a palladium catalyst to produce functionalized triazines that can be used as host materials in OLEDs .

Device Performance

Recent studies have demonstrated that OLEDs utilizing these triazine derivatives can achieve significant performance metrics:

- Peak Emission : Approximately 510 nm

- Maximum Current Efficiency : Up to 6.7 cd/A

- External Quantum Efficiency : Reaching 2.07%

- Maximum Brightness : Up to 35,718 cd/m²

These results indicate that compounds derived from this compound are highly effective in improving OLED performance .

Organic Semiconductors

Functional Materials

The compound is also utilized as a precursor for synthesizing various functional organic semiconductors. Its conjugated structure allows for the development of materials used in:

- Organic solar cells

- Organic lasers

- Organic photoswitches

- Ion detection systems

These applications leverage the unique electronic properties imparted by the triazine structure, enabling efficient charge transport and light emission characteristics .

Environmental Biotechnology

Biodegradation Studies

Research has shown that certain bacterial strains can utilize derivatives of triazines as nitrogen sources. For instance, Pseudomonas sp. has been documented to grow on 2-chloro-1,3,5-triazine derivatives, indicating potential applications in bioremediation strategies aimed at degrading environmental pollutants . This bioconversion process highlights the compound's relevance not only in synthetic chemistry but also in environmental science.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Used as a host material to enhance device efficiency and stability | Low efficiency roll-off; high brightness |

| Organic Semiconductors | Precursor for various functional materials including solar cells and lasers | Efficient charge transport; tunable properties |

| Environmental Biotechnology | Utilized by bacteria as a nitrogen source for growth | Potential for bioremediation |

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine and its derivatives involves interactions with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This reactivity is the basis for its potential use in drug development and as a biochemical tool .

The triazine ring itself can interact with various biological pathways, influencing processes such as enzyme activity, signal transduction, and gene expression. These interactions are the subject of ongoing research to better understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Electronic and Reactivity Profiles

- Chlorine vs. Bromine Substituents : The target compound’s chloromethyl group provides moderate electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions. In contrast, bromophenyl derivatives (e.g., 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine) exhibit stronger electron-withdrawing effects and higher polarizability, making them superior in charge-transfer applications for OLEDs .

- Piperidinyl vs. Phenyl Groups : 2-Chloro-4,6-di(1-piperidinyl)-1,3,5-triazine lacks aromatic substituents, reducing steric hindrance and enabling facile coordination in catalytic systems .

- Methoxy Substitution : CDMT’s methoxy groups increase solubility in polar solvents but reduce thermal stability compared to diphenyl-substituted analogs .

Biological Activity

2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine is a compound belonging to the triazine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the chloromethylation of triazine derivatives. For instance, a common method includes treating 2-chloro-4,6-diphenyl-1,3,5-triazine with various reagents under controlled conditions to achieve the desired compound. The following table summarizes some synthesis methods and conditions:

| Method | Reagents | Yield | Conditions |

|---|---|---|---|

| Method 1 | 2-Chloro-4,6-diphenyl-1,3,5-triazine + Aluminum Chloride | 100% | Xylene at 90°C for 24 hours |

| Method 2 | Sodium Hydride + DMF + 2-Chloro-4,6-diphenyl-1,3,5-triazine | 42.96% | Room temperature for 12 hours |

Biological Activity

The biological activity of this compound has been evaluated in various studies. Notably, it has shown promising antiviral properties against several pathogens.

Antiviral Activity

Recent studies have highlighted the compound's effectiveness against viruses such as Potato Virus Y (PVY). In vitro assays demonstrated that derivatives exhibited significant curative and protective effects. For example:

- Curative Activity : The compound showed a curative percentage of approximately 53.3% , comparable to established antiviral agents.

- Protective Activity : Protective activity reached 56.9% , indicating its potential as a protective agent against viral infections.

Molecular docking studies revealed that this compound interacts with viral proteins through hydrogen bonding. Specifically, it forms bonds with amino acids in the viral coat protein (CP), which is crucial for its antiviral efficacy .

Case Studies

Several case studies have documented the biological activities of triazine derivatives:

- Study on PVY : A comprehensive study evaluated various triazine compounds for their antiviral properties against PVY. Results indicated that compounds similar to this compound showed superior protective and curative activities compared to traditional treatments like moroxydine hydrochloride .

- Antimicrobial Properties : Other research has explored the antimicrobial potential of related triazines against bacterial strains. These studies suggest that modifications in the triazine structure can enhance antimicrobial activity .

Q & A

Q. What are the recommended synthetic routes for 2-chloro-4,6-diphenyl-1,3,5-triazine?

The compound is synthesized via Cu(OAc)₂-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides. Key steps include:

- Reaction of benzyl alcohol derivatives with amidines under oxygen atmosphere.

- Use of Cu(OAc)₂ (10 mol%) as a catalyst, yielding up to 95% under optimized conditions .

- Alternative routes involve nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine, followed by stepwise phenyl group introduction via Grignard or Suzuki coupling .

Q. How is the compound characterized using spectroscopic methods?

- ¹H NMR (CDCl₃, 300 MHz): Peaks at δ 8.74–8.78 ppm (aromatic protons) and δ 7.50–7.65 ppm (substituted phenyl groups) .

- ¹³C NMR (CDCl₃, 75 MHz): Triazine carbons at δ 166.6–172.0 ppm; phenyl carbons at δ 128.9–136.4 ppm .

- HRMS : Exact mass confirmed as m/z 267.716 (C₁₅H₁₀ClN₃) .

Q. What are the primary applications in material science?

- Organic Electronics : Acts as an electron transport layer (ETL) in OLEDs due to high electron affinity (EA ≈ 3.1 eV) .

- Coordination Chemistry : Serves as a ligand for transition metals (e.g., Ir, Pt) in phosphorescent emitters .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence synthesis efficiency?

- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity by stabilizing intermediates. Reactions in DMF achieve yields >90% vs. <70% in toluene .

- Catalyst Basicity : Tertiary amines (e.g., DIPEA) improve dehydrocondensation efficiency by neutralizing HCl byproducts. Weakly basic amines reduce yields by 20–30% .

Q. What analytical challenges arise in impurity profiling?

- HPLC Analysis : Use a C18 column (4.6 × 250 mm) with acetonitrile/water (70:30) mobile phase. Detect impurities (e.g., 2,4-diphenyl-6-chloro-triazine) at λ = 254 nm .

- Mass Detection : HRMS-ESI identifies trace byproducts (e.g., brominated derivatives) with mass accuracy <2 ppm .

Q. What mechanistic insights explain its role in cross-coupling reactions?

- Electrophilic Activation : The chloro group undergoes nucleophilic substitution with amines or alcohols, forming C–N/C–O bonds. Kinetic studies show a second-order dependence on reactant concentration .

- Catalytic Cycles : In Cu-mediated reactions, the catalyst oxidizes alcohols to aldehydes, which condense with amidines to form the triazine core .

Safety and Stability

- Storage : Stable at room temperature in dry, dark conditions. Decomposes above 200°C, releasing HCl gas .

- Handling : Use PPE (gloves, goggles) due to Eye Dam. Hazard (H318). In case of exposure, rinse eyes with saline for 15 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.